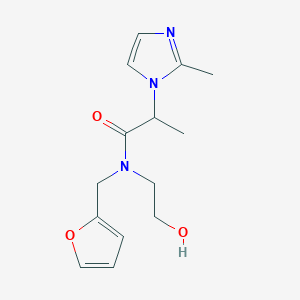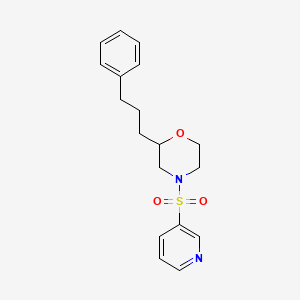
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the NBOMe class of compounds. It is a potent agonist of the 5-HT2A receptor, which plays a key role in the regulation of mood, perception, and cognition. 25B-NBOMe is a relatively new drug, and its synthesis, mechanism of action, and physiological effects are still being studied.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is found primarily in the brain, and is involved in the regulation of mood, perception, and cognition. When N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide are complex and not fully understood. It is known that N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has a high affinity for the 5-HT2A receptor, which is responsible for the drug's psychedelic effects. These effects can include altered perception, mood, and cognition. The drug can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide for lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in the brain. However, the drug's potent psychoactive effects can also make it challenging to use in lab experiments, as it can be difficult to separate the drug's effects on behavior and cognition from its effects on the brain.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide. One area of interest is its potential therapeutic applications, particularly for depression and anxiety disorders. Another area of research is the drug's effects on the brain, and how it may be used to study the role of the 5-HT2A receptor in various neurological and psychiatric conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, and how it interacts with other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is a complex process that involves several steps. The starting material is 2C-B, a well-known psychedelic drug. The synthesis begins with the conversion of 2C-B to N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been the subject of several scientific studies, mainly focused on its pharmacological properties and potential therapeutic applications. One study found that N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has a high affinity for the 5-HT2A receptor, which suggests that it may have potential as a treatment for depression and anxiety disorders. Another study investigated the effects of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide on the brain, and found that it increased the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-8-13-9-12(6-7-16(13)21-11)17(19)18-14-4-3-5-15(10-14)20-2/h3-7,9-11H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCWSBGPKDOVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-3-fluorobenzamide](/img/structure/B6083603.png)
![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6083604.png)

![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6083624.png)
![3,5-dimethoxy-N-({1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6083628.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6083644.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6083646.png)
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083647.png)